molecular formula C15H14O2 B167616 Phenyl(p-tolyl)acetic acid CAS No. 1882-56-0

Phenyl(p-tolyl)acetic acid

Cat. No.: B167616
CAS No.: 1882-56-0
M. Wt: 226.27 g/mol
InChI Key: JYDAJZSDPZCZSG-UHFFFAOYSA-N
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Description

Phenyl(p-tolyl)acetic acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phenyl(p-tolyl)acetic acid (PTAA), with the chemical formula C15H14O2C_{15}H_{14}O_2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

PTAA is a derivative of phenylacetic acid and exhibits a structure that allows for various interactions within biological systems. Its molecular structure contributes to its lipophilicity and ability to cross biological membranes, which is crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity
PTAA has demonstrated antimicrobial properties against various pathogens. For instance, studies indicate that phenylacetic acid derivatives exhibit significant antibacterial activity, which can be attributed to their ability to disrupt bacterial cell walls and inhibit metabolic pathways essential for bacterial growth .

2. Anti-inflammatory Effects
Research has shown that PTAA can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .

3. Anticancer Potential
PTAA has been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways .

The biological activity of PTAA can be attributed to several mechanisms:

  • Enzyme Inhibition : PTAA has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular metabolism in cancer cells.
  • Cell Signaling Modulation : By influencing various signaling pathways, PTAA can affect cell proliferation and survival, making it a candidate for further research in cancer therapy.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and affecting cellular functions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of PTAA derivatives found that they showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics, indicating strong potential as an alternative treatment .
  • Anti-inflammatory Research : In a controlled trial involving animal models, PTAA was administered to assess its impact on inflammatory markers. Results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, supporting its use as an anti-inflammatory agent .
  • Anticancer Activity : In vitro assays using human cancer cell lines demonstrated that PTAA induced cell cycle arrest and apoptosis through upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest that PTAA could be developed into a therapeutic agent for specific cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryReduced TNF-α levels
AnticancerInduced apoptosis in cancer cells
MechanismDescription
Enzyme InhibitionInhibits metabolic enzymes critical for cell survival
Cell Signaling ModulationAlters signaling pathways affecting proliferation
Membrane InteractionDisrupts membrane integrity leading to cell death

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Phenyl(p-tolyl)acetic acid is utilized as a versatile building block in organic synthesis. Its structure allows for various modifications, leading to the formation of more complex molecules.

Key Applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents. The compound can be transformed into derivatives that exhibit enhanced biological activity.
  • Polymer Chemistry: Its derivatives are used in the production of specialty polymers, contributing to materials with tailored properties for specific applications.

Biological Research

In biological studies, this compound is explored for its potential interactions with biological systems.

Case Studies:

  • Enzyme Inhibition: Research has indicated that derivatives of this compound can act as enzyme inhibitors. For example, studies have shown its effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management therapies.
  • Protein-Ligand Interactions: The compound's ability to form hydrogen bonds and π-π interactions with amino acids allows it to be studied in the context of protein-ligand binding mechanisms.

Medicinal Chemistry

The medicinal applications of this compound primarily focus on its therapeutic potential.

Therapeutic Insights:

  • Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects similar to those of well-known non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been investigated for their ability to reduce inflammation and pain .
  • Potential in Cancer Therapy: Some studies suggest that this compound derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action against various cancer cell lines .

Industrial Applications

This compound finds utility in various industrial processes.

Industrial Uses:

  • Agrochemicals: It is employed in the synthesis of agrochemicals, particularly herbicides and pesticides, where its structural characteristics enhance efficacy against target pests.
  • Specialty Chemicals: The compound is also used in producing specialty chemicals that require specific functional groups for desired reactivity or stability .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseNotable Findings
Chemical SynthesisPharmaceutical intermediatesKey role in synthesizing analgesics and NSAIDs
Biological ResearchEnzyme inhibitionEffective against COX enzymes
Medicinal ChemistryAnti-inflammatory agentsSimilar effects to NSAIDs; potential anticancer activity
Industrial ApplicationsAgrochemical productionEnhances efficacy of herbicides

Properties

IUPAC Name

2-(4-methylphenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAJZSDPZCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295111
Record name 4-Methyl-α-phenylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-56-0
Record name 4-Methyl-α-phenylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1882-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, phenyl-p-tolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl(p-tolyl)acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-α-phenylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.49 g (5 mmol) of tert-butyl 2-(4-methyl-phenyl)-2-phenyl-2-hydroxy-acetate are stirred at room temperature in 60 ml of dichloromethane for 3 h with 6.3 ml (40 mmol) of triethylsilane and 12.6 ml (60 mmol) of trifluoroacetic acid. The mixture is diluted with 60 ml of water, adjusted to a pH of 2-3 with saturated aqueous bicarbonate solution and shaken. After removal of the organic phase, the aqueous phase is extracted twice more with dichloromethane. The combined organic phases are dried over sodium sulphate, filtered and concentrated. The product is chromatographed on silica gel 60 using 40-60 petroleum ether/ethyl acetate (6:4).
Name
tert-butyl 2-(4-methyl-phenyl)-2-phenyl-2-hydroxy-acetate
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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